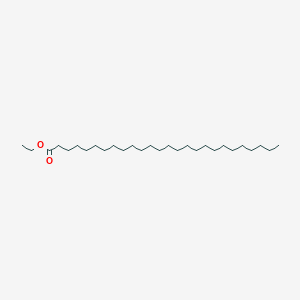

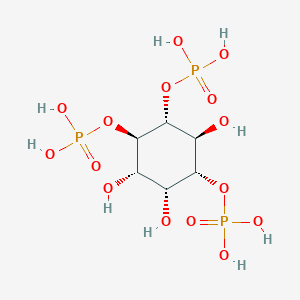

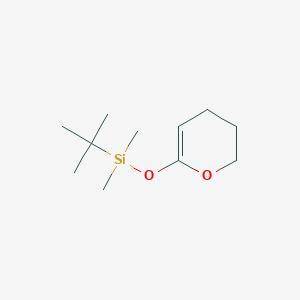

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and cyclization reactions. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo π-cyclizations catalyzed by silver salts, leading to the formation of hydroxypyrones or pulvinones depending on the reaction conditions . Although the compound of interest is not a β-ketoester, the use of tert-butyl groups and the potential for cyclization reactions could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of tert-butylamino-benzoyl-phenyl-pyran dicarboxylate, a compound with some structural similarities to the compound of interest, was determined by X-ray crystallography . The molecule is stabilized by intramolecular hydrogen bonding and van der Waals forces. This suggests that tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane may also exhibit intramolecular interactions that stabilize its structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. However, the synthesis of related compounds involves reactions such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction . This type of reaction could potentially be used in the synthesis or modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane are not directly reported in the papers. However, the photochromic properties of a related compound, 2,7-di-tert-butyl-dimethyl-pyrazinodihydropyrene, were studied, and it was found to have photoswitchable circular dichroism properties . This suggests that the compound of interest might also exhibit interesting optical properties, although further research would be needed to confirm this.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research on synthetic phenolic antioxidants, similar in structure to the compound , indicates their widespread use in industrial and commercial products to prevent oxidative reactions. These compounds have been detected in various environmental matrices, suggesting potential environmental persistence and human exposure pathways. The need for future studies to develop novel compounds with reduced toxicity and environmental impact is highlighted (Liu & Mabury, 2020).

Advanced Oxidation Processes

Research into the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, using cold plasma reactors presents an innovative method for addressing environmental pollution. This study underscores the feasibility of advanced oxidation processes in the degradation of complex organic compounds (Hsieh et al., 2011).

Bioactive Compounds and Health Implications

The exploration of bioactive compounds, such as 2,4-Di-tert-butylphenol and its analogs, from natural sources emphasizes the importance of understanding the toxicological and bioactive properties of chemical compounds. These studies contribute to the development of safer and more effective pharmaceuticals and health-related products (Zhao et al., 2020).

Analytical and Purification Techniques

Advancements in analytical methods and purification techniques, such as the use of polymer membranes for MTBE separation, demonstrate the ongoing research efforts to manage and mitigate the environmental impact of chemical compounds. These studies highlight the significance of developing efficient and selective methods for the purification of fuel additives and related substances (Pulyalina et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl-(3,4-dihydro-2H-pyran-6-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12-10/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKFRODDAPGVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409150 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane | |

CAS RN |

130650-09-8 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)